Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . They are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various techniques. The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
Benzothiazole derivatives undergo various chemical reactions during their synthesis. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary depending on their specific structure. For example, some derivatives have been found to have a melting point of over 350°C .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing imidazole and thiazole moieties, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been reported to interact with their targets in various ways, leading to changes in cellular processes . For instance, some compounds induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, and activate caspase-3, leading to mitochondrial dysfunction and cell apoptosis .
Biochemical Pathways
For example, some compounds have been shown to suppress the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Pharmacokinetics
Compounds with similar structures, such as those containing imidazole and thiazole moieties, are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been reported to induce various cellular responses, including s phase arrest, up-regulation of pro-apoptotic proteins, down-regulation of anti-apoptotic proteins, activation of caspase-3, and induction of mitochondrial dysfunction, leading to cell apoptosis .
Action Environment
It’s worth noting that environmental factors such as nutrient availability and defense mechanisms can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They interact with the DprE1 enzyme, a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis
Cellular Effects
Benzothiazole derivatives have been found to exhibit cytotoxicity against various human cancer cell lines
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-16(15-18-13-5-1-2-6-14(13)22-15)19-9-12(10-19)21-11-4-3-7-17-8-11/h1-8,12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAZFEIBFBDKOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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